molecular formula C16H18ClNO3S2 B2613314 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine CAS No. 1396746-69-2

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine

Cat. No.: B2613314
CAS No.: 1396746-69-2
M. Wt: 371.89
InChI Key: UTZGJRNRHSHUDX-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a chemical compound of significant interest in medicinal chemistry and oncology research, primarily recognized for its role as a kinase inhibitor. The compound has been identified as a key intermediate in the synthesis of more complex molecules, such as the anaplastic lymphoma kinase (ALK) inhibitor Ensartinib (X-396) . Ensartinib is a potent, selective, and clinically validated inhibitor of ALK and ROS1, used in the treatment of non-small cell lung cancer (NSCLC) (PubChem CID: 162193225) . Researchers utilize this compound to study structure-activity relationships (SAR) in kinase inhibitor development, exploring how specific substituents on the phenylsulfonyl and piperidine rings contribute to binding affinity and selectivity. Its mechanism of action, when incorporated into the final active pharmaceutical ingredient, involves competitive binding to the ATP-binding pocket of target kinases, thereby suppressing downstream signaling pathways that drive cellular proliferation and survival in cancer cells. This makes it a valuable tool for biochemical assay development, in vitro cytotoxicity screening , and investigating resistance mechanisms to targeted cancer therapies. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-4-thiophen-3-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S2/c1-21-16-3-2-14(10-15(16)17)23(19,20)18-7-4-12(5-8-18)13-6-9-22-11-13/h2-3,6,9-12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZGJRNRHSHUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction using sulfonyl chloride and a base.

    Chloromethoxyphenyl Substitution: The final step involves the substitution of the chloromethoxyphenyl group onto the piperidine ring, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: The thiophene group can engage in coupling reactions, such as Suzuki or Stille couplings, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiophene, sulfonyl, or chloromethoxyphenyl groups.

Scientific Research Applications

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its ability to undergo various chemical modifications allows for the creation of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Industrial Applications: Its reactivity and stability make it suitable for use in industrial processes, such as the synthesis of specialty chemicals or intermediates.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the thiophene and chloromethoxyphenyl groups can participate in π-π stacking or hydrophobic interactions. These interactions can influence various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of sulfonamide-linked piperidines are heavily influenced by substituents on both the aromatic ring and the piperidine core. Below is a comparative analysis of key analogues:

Compound Core Structure Substituents Key Features
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine (Target) Piperidine-sulfonamide 3-Chloro-4-methoxyphenyl (sulfonyl); thiophen-3-yl (C4) Electron-withdrawing Cl and electron-donating OMe on aryl; thiophene enhances π-π interactions .
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate Piperidine-sulfonamide 4-Chlorophenyl (sulfonyl); ethyl carboxylate (C3) Lacks thiophene; ester group may influence solubility and metabolic stability.
N-(3-Chloro-4-methoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide Piperidine-sulfonamide 3-Chloro-4-methoxyphenyl (amide); methylsulfonyl (N1) Methylsulfonyl group reduces steric hindrance compared to aryl-sulfonyl groups.
2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide Piperidine-triazole hybrid 4-Methoxyphenyl (sulfonyl); triazole and acetamide moieties Hybrid structure with dual pharmacophores; likely enhanced target binding.
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one Piperidine-ketone 2-Chloroacetyl (N1); 3,4,5-trimethoxyphenyl (C2, C6) Trimethoxyaryl groups improve lipophilicity and membrane penetration.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 3-chloro-4-methoxyphenyl group in the target compound balances electron-withdrawing (Cl) and donating (OMe) effects, which may optimize receptor binding compared to purely electron-deficient (e.g., 4-chlorophenyl in ) or electron-rich (e.g., 4-methoxyphenyl in ) analogs.
  • Thiophene vs. Aryl Substituents : The thiophen-3-yl group at C4 introduces a heteroaromatic ring, which may enhance π-stacking interactions in biological targets compared to purely phenyl-substituted analogs (e.g., compounds in ).

Biological Activity

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a synthetic compound that belongs to the class of sulfonyl piperidines, which are recognized for their potential therapeutic applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

PropertyValue
Common Name This compound
CAS Number 1396886-41-1
Molecular Formula C₁₆H₁₈ClN₃O₃S₂
Molecular Weight 371.9 g/mol

The compound features a sulfonyl group attached to a piperidine ring, with a thiophene moiety that may enhance its biological activity through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl and thiophene groups contribute to its binding affinity, potentially modulating enzyme activity and influencing various biochemical pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes. Research indicates that piperidine derivatives can act as acetylcholinesterase inhibitors, which are crucial for treating neurological disorders. The IC50 values for some related compounds ranged from 0.63 µM to 2.14 µM, indicating potent enzyme inhibition . This suggests that this compound may possess similar inhibitory capabilities.

Binding Affinity Studies

In silico studies have shown that the compound can bind effectively to bovine serum albumin (BSA), which is indicative of its potential pharmacokinetic properties. The binding interactions suggest a favorable profile for drug development .

Case Studies

  • Antibacterial Screening : A series of piperidine derivatives were synthesized and screened for antibacterial activity. The results indicated that compounds with similar structures to this compound exhibited varying degrees of effectiveness against different bacterial strains, highlighting the importance of structural modifications in enhancing biological activity .
  • Enzyme Inhibition : A study focused on the synthesis of sulfonamide derivatives demonstrated their efficacy as urease inhibitors, with some compounds showing IC50 values significantly lower than those of standard inhibitors. This underscores the potential of the sulfonamide functionality in developing new therapeutic agents .

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